3',4'-Difluoro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
3’,4’-Difluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative characterized by the presence of two fluorine atoms, a methoxy group, and a carbonitrile group. Biphenyl compounds are known for their versatility in synthetic organic chemistry and their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves the functionalization of biphenyl derivatives. Common synthetic routes include:
Electrophilic Substitution Reactions: Biphenyl compounds undergo electrophilic substitution reactions similar to benzene.
Nucleophilic Aromatic Substitution (S_NAr) Reactions: This method involves the substitution of a leaving group (e.g., halide) with a nucleophile, such as a methoxy group.
Industrial Production Methods
Industrial production methods for biphenyl derivatives often involve large-scale electrophilic and nucleophilic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as methoxide (CH_3O^-) and amines (NH_2R) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
3’,4’-Difluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines . The presence of fluorine atoms enhances its binding affinity to target proteins, thereby increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3’,4’-Difluoro-[1,1’-biphenyl]-3-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-[1,1’-biphenyl]-3-carbonitrile: Lacks the fluorine atoms, which may reduce its binding affinity to target proteins.
Uniqueness
3’,4’-Difluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to the combined presence of fluorine atoms, a methoxy group, and a carbonitrile group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-4-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO/c1-18-14-5-2-9(8-17)6-11(14)10-3-4-12(15)13(16)7-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOBVDPDFUFMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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